Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with ethyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, aniline, and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.
Medicine: Research suggests it may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 4-hydroxy-2-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Uniqueness
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 81022-79-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂ |
Molecular Weight | 294.35 g/mol |
LogP | 3.614 |
PSA | 51.22 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of Naphthyridine Core : The initial step often involves the condensation of appropriate aromatic amines and carbonyl compounds.
- Introduction of Ethyl Group : An esterification reaction introduces the ethyl group at the carboxylic position.
- Cyclization : Subsequent cyclization forms the naphthyridine structure.
Anticancer Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. Ethyl 2-methyl-4-phenyl derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antimalarial Activity
Ethyl 2-methyl-4-phenyl derivatives have been tested for antimalarial activity against Plasmodium falciparum, showing potential as effective agents in malaria treatment. The activity is attributed to the ability of these compounds to inhibit the growth of the parasite during its erythrocytic stage .
Case Study 1: Anticancer Evaluation
A notable study investigated the effects of ethyl 2-methyl-4-phenyl derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy, ethyl 2-methyl-4-phenyl showed higher activity than standard antibiotics against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for commonly used antibiotics like penicillin and tetracycline, suggesting a strong potential for therapeutic applications .
Properties
CAS No. |
81022-79-9 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)15-12(2)20-17-14(10-7-11-19-17)16(15)13-8-5-4-6-9-13/h4-11,16H,3H2,1-2H3,(H,19,20) |
InChI Key |
KQYJGIRPWSGMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C=CC=N2)C |
Origin of Product |
United States |
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